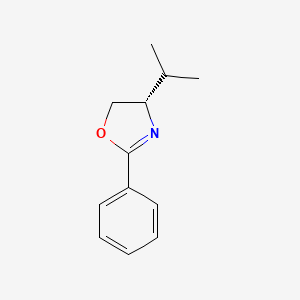

(S)-4-isopropyl-2-phenyloxazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-isopropyl-2-phenyloxazoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis

Overview : (S)-4-isopropyl-2-phenyloxazoline serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched compounds.

Case Studies :

- Palladium Complexes : Recent studies have demonstrated the synthesis of new palladium-oxazoline complexes utilizing this compound as a ligand. These complexes have shown high catalytic activity in the degradation of organic dyes, such as Eriochrome Blue Black B, achieving up to 84% removal efficiency under optimized conditions. The reaction conditions were found to be crucial for maximizing catalytic performance, indicating the potential for environmental remediation applications .

- Chiral Phosphine Ligands : The compound has been utilized to prepare chiral phosphine ligands that enhance reaction selectivity in various catalytic processes. These ligands have been evaluated for their effectiveness in promoting enantioselective reactions, showcasing the compound's versatility in synthetic organic chemistry .

Polymer Chemistry

Overview : this compound is integral to the synthesis of functionalized poly(2-oxazoline)s, which are gaining traction due to their unique properties.

Applications :

- Biomedical Uses : Poly(2-oxazoline)s derived from this compound have shown promise in biomedical applications, particularly as drug delivery systems. These polymers can be engineered to improve biocompatibility and reduce immunogenic responses compared to traditional PEGylated formulations . For instance, a poly(2-oxazoline)-drug conjugate has shown favorable safety profiles in preliminary clinical trials, indicating potential for therapeutic use .

- Antimicrobial Activity : Research has indicated that poly(2-oxazoline)s can exhibit antimicrobial properties when functionalized appropriately. Studies have reported that these polymers can effectively target bacterial strains resistant to conventional antibiotics, suggesting their application in developing new antimicrobial agents .

Environmental Applications

Overview : The environmental impact of this compound derivatives is notable, particularly in pollutant degradation.

Case Studies :

- Catalytic Degradation of Pollutants : The palladium complexes formed with this compound have been tested for their ability to catalyze the degradation of various organic pollutants. The efficiency of these catalysts highlights the potential for using oxazoline-based ligands in environmental cleanup efforts .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand for palladium complexes | High efficiency in dye degradation |

| Polymer Chemistry | Drug delivery systems | Safe and effective in clinical trials |

| Antimicrobial agents | Effective against antibiotic-resistant strains | |

| Environmental Applications | Catalytic degradation of pollutants | Significant pollutant removal capabilities |

Properties

CAS No. |

155049-17-5 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(4S)-2-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H15NO/c1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m1/s1 |

InChI Key |

QPADYYUBHQRRIR-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.